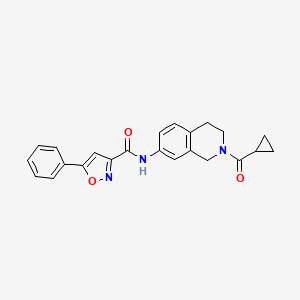
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed discussion of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide is a compound that can be involved in various synthetic and chemical reaction studies. For instance, compounds with similar structures have been synthesized and evaluated for their chemical properties and reactions. The synthesis of such compounds involves complex chemical reactions, including cyclization and functionalization processes, which are fundamental in medicinal chemistry for the development of new pharmaceuticals. Studies have shown the synthesis of related compounds through different chemical reactions, highlighting the versatility and potential applications of these compounds in scientific research (Dyachenko & Vovk, 2013).
Biological Activities and Potential Therapeutic Applications
Compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide have been studied for their biological activities, including cytotoxic, antimicrobial, and antipsychotic properties. These activities are crucial for the development of new therapeutic agents. For example, benzimidazo[2,1-a]isoquinolines with carboxamide side chains have been prepared and evaluated for their cytotoxic activity, showing promising results in cancer cell lines (Deady et al., 2000). Furthermore, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, indicating the diverse therapeutic potentials of these compounds (Norman et al., 1996).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to elucidate its mechanism of action.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(20-13-21(29-25-20)16-4-2-1-3-5-16)24-19-9-8-15-10-11-26(14-18(15)12-19)23(28)17-6-7-17/h1-5,8-9,12-13,17H,6-7,10-11,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAWELFIDMZRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

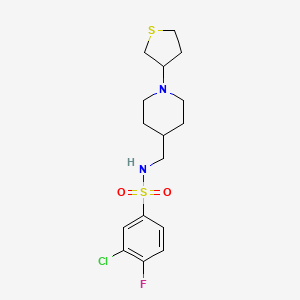

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
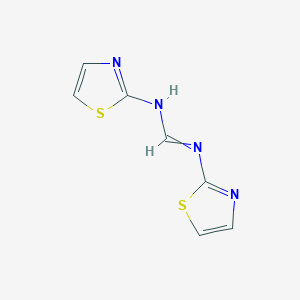
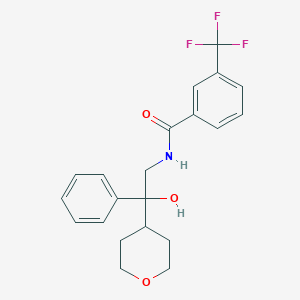
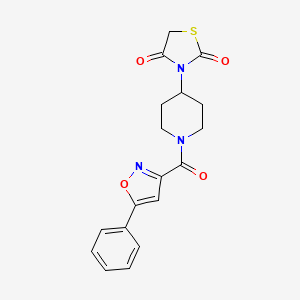
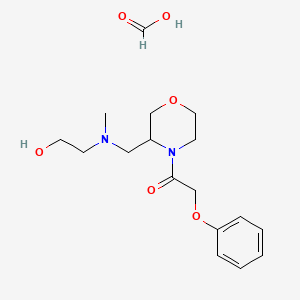
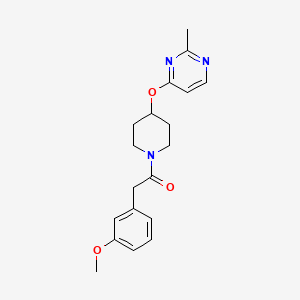

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
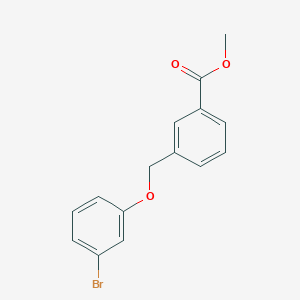
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)